molecular formula C19H17NO5 B188110 (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS No. 141645-16-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Cat. No. B188110
M. Wt: 339.3 g/mol
InChI Key: ZJZKLBXEGZKOBW-UHFFFAOYSA-N
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Description

“(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone” is a white or grayish-white solid powder at room temperature . It is a key synthetic intermediate for the antiarrhythmic drug molecule dronedarone .


Molecular Structure Analysis

The molecular formula of this compound is C19H17NO5 . Its molecular weight is 339.34 .


Chemical Reactions Analysis

This compound is a key intermediate in the preparation of the antiarrhythmic drug dronedarone . The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran, which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives this compound .


Physical And Chemical Properties Analysis

This compound has a melting point of 129 - 131°C and a predicted boiling point of 559.5±50.0 °C . Its density is predicted to be 1.302±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . Its water solubility is 220μg/L at 20℃ .

Safety And Hazards

The compound has several hazard statements: H302+H312-H315-H318-H411 . Precautionary measures include P264-P270-P273-P280-P301+P312+P330-P302+P352+P312-P305+P351+P338+P310-P332+P313-P391-P501 .

properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZKLBXEGZKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467068
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
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Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

CAS RN

141645-16-1
Record name 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
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Record name 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
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Record name 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran
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Record name 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN
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Synthesis routes and methods I

Procedure details

50 ml of dry xylene, 2.1 ml (8.9 mmol) of tri-n-butylamine and 10 g of the recovered molecular sieve from example 3 were heated under reflux using a Dean-Stark condenser. Then 2.20 g (5.92 mmol) of 2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone (example 2) dissolved in 5 ml of dry xylene were added to the reaction mixture. After 8 h LC-MS analysis indicated the complete consumption of the starting material. The reaction mixture was cooled to room temperature and the molecular sievel was filtered off. After evaporation of the solvent, 2.1 ml (8.9 mmol) of tri-n-butylamine were added followed by the addition of 17.8 mmol of gaseous HCl. The resulting mixture was heated at 200° C. for 4 h until LC-MS analysis indicated the complete consumption of the 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. The reaction mixture was cooled to room temperature and 20 ml of water and 50 ml MTBE were added. The organic phase was washed once with 25 ml of 1M aqueous HCl and 20 ml of water dried over MgSO4 and concentrated to dryness. Flash chromatography of the residue provided the pure title compound which crystallized directly to yield 1.30 g (65%).
Name
2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mmol
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.50 g (4.25 mmol) of 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran (Ia) were dissolved in 4.71 g (21.2 mmol) of tri-n-butylamine-hydrochloride at 150° C. After 16 h LC-MS analysis indicated the complete consumption of the starting material and the reaction mixture was cooled to room temperature. After addition of 20 ml of water and 50 ml MTBE the phases were separated, the organic layer was washed once with 25 ml of 1M HCl and 20 ml of water, dried over MgSO4 and evaporated. Flash chromatography gave the title compound which crystallized to yield 1.10 g (76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

O-4-nitrophenylhydroxylamine (1.0 g), was suspended in acetic acid (10 ml) and 1-(4-hydroxyphenyl)-heptane-1,3-dione (1.36 g; see step (b) above) was added. The mixture was stirred for 3 h at 70° C. and then at 100° C. for an additional 22 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 80% of 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.
Quantity
1 g
Type
reactant
Reaction Step One
Name
1-(4-hydroxyphenyl)-heptane-1,3-dione
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1-(4-Benzyloxyphenyl)-heptane-1,3-dione (191 mg; see Example 1 (a)), was suspended in 1 ml HBr/acetic acid and O-4-nitrophenylhydroxylamine, 100 mg, was added. The mixture was stirred at room temperature for 6 h. After quenching with water and extraction to EtOAc followed by evaporation of the solvent, a crude material containing approximately 125 mg of the title compound was obtained. Yield ca. 59%.
Name
1-(4-Benzyloxyphenyl)-heptane-1,3-dione
Quantity
191 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Reactant of Route 2
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Citations

For This Compound
2
Citations
P Raja Gopal, ERR Chandrashekar… - Journal of Chemical …, 2012 - Springer
A practical synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the preparation of anti arrhythmic drug, is described. The commercially …
Number of citations: 1 link.springer.com
S Mohanarangam, B Satyanarayana… - Journal of the …, 2011 - Wiley Online Library
A novel and efficient synthesis of dronedarone hydrochloride starting from 2‐n‐butyl‐5‐nitrobenzofuran by employing mild and selective reaction conditions is described. The synthetic …
Number of citations: 9 onlinelibrary.wiley.com

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